1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)-
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Overview
Description
1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)-, also known as 4-(hydroxymethyl)tetrathiafulvalene, is a compound with the molecular formula C7H6OS4 and a molecular weight of 234.38 g/mol This compound is characterized by its unique structure, which includes two dithiole rings and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)- typically involves the reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate . This reaction forms the compound as a major product. Another method involves the reaction of ethylene trithiocarbonate with dimethyl acetylenedicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production, provided the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dithiole rings, leading to different derivatives.
Substitution: The methanol group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms of the compound.
Scientific Research Applications
1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Mechanism of Action
The mechanism of action of 1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)- involves its interaction with molecular targets through its dithiole rings and methanol group. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
- Sodium 1,3-dithiole-2-thione-4,5-dithiolate
- 4,5-Dicyano-1,3-dithiol-2-one
Uniqueness
1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)- is unique due to its combination of dithiole rings and a methanol group, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-2,4,8H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGCDOZSXPBPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C2SC=C(S2)CO)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447727 |
Source
|
Record name | 1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68128-93-8 |
Source
|
Record name | 1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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